molecular formula C9H12N2O2 B178132 2-Tert-butylpyrimidine-5-carboxylic acid CAS No. 126230-73-7

2-Tert-butylpyrimidine-5-carboxylic acid

Cat. No. B178132
CAS RN: 126230-73-7
M. Wt: 180.2 g/mol
InChI Key: YWTKTHQJHQUTGW-UHFFFAOYSA-N
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Description

“2-Tert-butylpyrimidine-5-carboxylic acid” is a chemical compound with the CAS Number: 126230-73-7 . It has a molecular weight of 180.21 . The IUPAC name for this compound is 2-tert-butyl-5-pyrimidinecarboxylic acid .


Molecular Structure Analysis

The InChI code for “2-Tert-butylpyrimidine-5-carboxylic acid” is 1S/C9H12N2O2/c1-9(2,3)8-10-4-6(5-11-8)7(12)13/h4-5H,1-3H3,(H,12,13) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“2-Tert-butylpyrimidine-5-carboxylic acid” is a powder that is stored at room temperature . It has a melting point of 170-171 degrees Celsius .

Scientific Research Applications

1. Use in Glycosylation and Vinyl Triflates Formation

2-Tert-butylpyrimidine-5-carboxylic acid finds its application as a sterically hindered base in glycosylation reactions and in the formation of vinyl triflates. 2,4,6-Tri-tert-butylpyrimidine (TTBP), a derivative, is noted for its efficiency and cost-effectiveness in these processes (Crich, Smith, Yao, & Picione, 2001).

2. In Synthesis of 5-Substituted Pyrroles

The tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid, related to 2-tert-butylpyrimidine-5-carboxylic acid, reacts with singlet oxygen to yield peroxidic intermediates. These intermediates couple with various nucleophiles to produce 5-substituted pyrroles, which are useful as precursors for prodigiosin and its analogs (Wasserman, Xia, Wang, Petersen, Jorgensen, Power, & Parr, 2004).

3. In Mass Spectrometry Studies

Studies on the electron-impact induced fragmentation of isomeric tert-butylpyrimidines, including 2-tert-butylpyrimidine, have provided insights into their fragmentation processes. These studies are significant for understanding the behavior of such compounds in mass spectrometry (Herbert, Evans, Larka, Bell, Philippides, & Beynon, 1983).

4. In Synthesis of β-Amino Acids

The compound 2-tert-butylpyrimidine-5-carboxylic acid is involved in the synthesis of β-amino-5-pyrimidinepropanoic acid and its derivatives. This is crucial for peptide and peptidomimic synthesis, showcasing its relevance in the field of organic chemistry and biochemistry (Bovy & Rico, 1993).

5. In Liquid Crystal Studies

5-Arylpyrimidine-2-carboxylic acids, synthesized from 5-aryl-2-cyanopyrimidines or 5-aryl-2-styrylpyrimidines, are significant for studying liquid-crystal characteristics. The aryl esters of these acids, derived from 2-tert-butylpyrimidine-5-carboxylic acid, exhibit interesting nematic liquid crystal properties (Mikhaleva, Kolesnichenko, Rubina, Gol'dberg, Savel'ev, Leitis, Shimanskaya, & Mamaev, 1986).

Safety and Hazards

The safety information for “2-Tert-butylpyrimidine-5-carboxylic acid” includes several hazard statements: H302, H315, H319, H335 . These represent various hazards, such as harmful if swallowed and causes skin and eye irritation . There are also several precautionary statements provided, including recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

properties

IUPAC Name

2-tert-butylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-9(2,3)8-10-4-6(5-11-8)7(12)13/h4-5H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTKTHQJHQUTGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(C=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356484
Record name 2-tert-butylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tert-butylpyrimidine-5-carboxylic acid

CAS RN

126230-73-7
Record name 2-tert-butylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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